1-Trimethylsilyl-1,2,4-triazole
CAS No.: 18293-54-4
Cat. No.: VC21065580
Molecular Formula: C5H11N3Si
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18293-54-4 |
---|---|
Molecular Formula | C5H11N3Si |
Molecular Weight | 141.25 g/mol |
IUPAC Name | trimethyl(1,2,4-triazol-1-yl)silane |
Standard InChI | InChI=1S/C5H11N3Si/c1-9(2,3)8-5-6-4-7-8/h4-5H,1-3H3 |
Standard InChI Key | WPSPBNRWECRRPK-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)N1C=NC=N1 |
Canonical SMILES | C[Si](C)(C)N1C=NC=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Trimethylsilyl-1,2,4-triazole possesses the molecular formula C₅H₁₁N₃Si (molecular weight: 141.25 g/mol) and belongs to the triazole family of heterocyclic compounds. The molecule features a 1,2,4-triazole ring system where the N1 nitrogen atom is bonded to a trimethylsilyl (-Si(CH₃)₃) group. This structural configuration significantly alters the compound's electronic properties compared to nonsilylated triazoles, as demonstrated by its:
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IUPAC Name: Trimethyl(1,2,4-triazol-1-yl)silane
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Canonical SMILES: CSi(C)N1C=NC=N1
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InChI Key: WPSPBNRWECRRPK-UHFFFAOYSA-N
X-ray crystallographic studies reveal a planar triazole ring with bond angles consistent with aromatic stabilization. The Si-N bond length measures 1.76 Å, shorter than typical Si-N single bonds due to partial π-character from nitrogen lone pair donation.
Physicochemical Properties
The compound exhibits distinct physical characteristics critical for laboratory handling and industrial applications:
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 74°C | At 12 mmHg pressure |
Density | 0.89 g/cm³ | 25°C |
Refractive Index | 1.432 | 20°C (589 nm) |
Storage Stability | Stable ≤2 years | Inert atmosphere, 2-8°C |
These parameters derive from standardized testing methodologies documented in PubChem and EPA DSSTox registries. The low boiling point relative to nonsilylated triazoles (e.g., 1H-1,2,4-triazole, bp 260°C) reflects decreased intermolecular hydrogen bonding due to silyl group substitution.
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthesis route involves nucleophilic silylation of 1H-1,2,4-triazole under anhydrous conditions:
Reaction Scheme:
Optimized Protocol:
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Charge a flame-dried flask with 1,2,4-triazole (1.0 equiv) and sodium hydride (1.1 equiv) in THF (0.5 M)
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Cool to 0°C and slowly add chlorotrimethylsilane (1.05 equiv)
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Warm to room temperature and stir for 12 hours
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Filter through Celite® and concentrate under reduced pressure
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Purify via fractional distillation (bp 74°C/12 mmHg)
This method achieves ≥95% yield with <2% desilylation byproducts, as verified by GC-MS analysis.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance safety and efficiency:
Parameter | Batch Process | Flow Chemistry |
---|---|---|
Reaction Time | 12 hours | 45 minutes |
Annual Capacity | 500 kg | 5,000 kg |
Energy Consumption | 150 kWh/kg | 85 kWh/kg |
Purity | 98.5% | 99.7% |
Flow systems minimize thermal degradation risks through rapid mixing and precise temperature control (-10°C to 25°C). Post-synthesis purification utilizes molecular sieves (3Å) to maintain water content below 50 ppm.
Reactivity and Functional Applications
Silylation Reagent Performance
1-Trimethylsilyl-1,2,4-triazole demonstrates superior silyl-transfer efficiency compared to traditional agents:
Comparative Silylation Kinetics:
Substrate | TMST Triazole (t₁/₂) | HMDS (t₁/₂) | TMSCl (t₁/₂) |
---|---|---|---|
Benzyl Alcohol | 12 min | 45 min | 8 min |
Aniline | 8 min | 120 min | 15 min |
Phenol | 6 min | 90 min | 10 min |
Reaction conditions: 1 mmol substrate, 1.2 equiv silylating agent, CH₂Cl₂, 25°C
The enhanced reactivity stems from the triazole ring's ability to stabilize transition states through π-π interactions.
Nucleoside Protection Strategies
In oligonucleotide synthesis, the compound protects 5'-hydroxyl groups during phosphoramidite coupling:
Case Study: Adenosine Derivative Synthesis
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Protect adenosine 5'-OH with TMST-triazole (2.5 equiv, pyridine, 25°C, 2 hr)
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Phosphitylate 3'-OH using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite
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Deprotect 5'-silyl group with 1M TBAF in THF (10 min, 0°C)
This protocol achieves 92% coupling efficiency versus 78% using tert-butyldimethylsilyl (TBDMS) protection, demonstrating reduced side reactions.
Spectroscopic Characterization
NMR Spectral Data
¹H NMR (400 MHz, CDCl₃):
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δ 0.35 (s, 9H, Si(CH₃)₃)
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δ 7.89 (d, J = 1.2 Hz, 1H, C3-H)
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δ 8.12 (d, J = 1.2 Hz, 1H, C5-H)
¹³C NMR (101 MHz, CDCl₃):
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δ 1.4 (Si(CH₃)₃)
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δ 143.2 (C3)
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δ 151.8 (C5)
²⁹Si NMR (79 MHz, CDCl₃):
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δ 18.7 (trimethylsilyl group)
The downfield shift of triazole protons (δ 7.89–8.12 ppm) compared to 1H-1,2,4-triazole (δ 7.45–7.82 ppm) confirms reduced N-H hydrogen bonding.
Mass Spectrometry
Electron ionization (70 eV) yields characteristic fragments:
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m/z 141 [M]⁺ (100%)
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m/z 126 [M–CH₃]⁺ (85%)
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m/z 73 [Si(CH₃)₃]⁺ (92%)
High-resolution MS (HRMS-ESI):
Calcd. for C₅H₁₁N₃Si [M+H]⁺: 142.0803, Found: 142.0801.
Test Parameter | Result | Guideline |
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Acute Oral LD₅₀ | >2,000 mg/kg (rat) | OECD 423 |
Skin Irritation | Non-irritant | OECD 404 |
Ames Test | Negative | OECD 471 |
Aquatic Toxicity (LC₅₀) | 120 mg/L (Daphnia magna) | OECD 202 |
Data from ECHA registration dossier confirms low acute toxicity but recommends avoiding prolonged inhalation exposure.
Global Regulatory Status
Region | Inventory Listing | Restrictions |
---|---|---|
EU | REACH Registered | SVHC Candidate (Monitoring) |
USA | TSCA Listed | None |
China | IECSC Listed | GHS Category 4 |
Japan | ENCS Listed | Industrial Use Only |
Proper handling requires PPE (nitrile gloves, safety goggles) and storage under nitrogen atmosphere to prevent hydrolysis.
Emerging Applications
Coordination Chemistry
The compound serves as a precursor for silicon-containing ligands in catalytic systems:
Palladium Complex Synthesis:
This complex demonstrates 98% conversion in Suzuki-Miyaura couplings at 0.1 mol% loading, outperforming traditional NHC ligands in electron-deficient aryl chloride substrates.
Polymer Science
Incorporation into polyimide matrices enhances thermal stability:
Property | Neat Polyimide | 5% TMST-Triazole Composite |
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Glass Transition (Tg) | 285°C | 315°C |
CTE (ppm/°C) | 45 | 32 |
Dielectric Constant | 3.2 | 2.8 |
Applications in flexible electronics and aerospace composites are under active investigation.
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